

# NRL-1049 for Ischemic Stroke: A Technical Guide

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## Compound of Interest

Compound Name: NRL-1049

Cat. No.: B15607919

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An In-depth Review of the Selective ROCK2 Inhibitor for Neurovascular Protection

## Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability, with limited therapeutic options available. The disruption of the blood-brain barrier (BBB) is a critical event in the pathophysiology of acute ischemic stroke, leading to cerebral edema, hemorrhagic transformation, and neuronal damage. Rho-associated protein kinase (ROCK) has been identified as a key regulator of BBB integrity, making it a promising therapeutic target. **NRL-1049** is a novel, potent, and selective ROCK2 inhibitor currently under investigation for its neuroprotective effects in acute brain injury. This technical guide provides a comprehensive overview of **NRL-1049**, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols from key studies.

## Introduction: The Role of ROCK2 in Ischemic Stroke

The Rho-associated protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. In the context of ischemic stroke, the activation of ROCK contributes to the breakdown of the BBB by increasing endothelial cell contractility and permeability.[1][2][3] Selective inhibition of ROCK2 is hypothesized to offer a therapeutic advantage by preserving BBB function while potentially mitigating the cardiovascular side effects associated with non-selective ROCK inhibition.[1] **NRL-1049** (formerly BA-1049) and its active metabolite, NRL-2017, have demonstrated high selectivity for

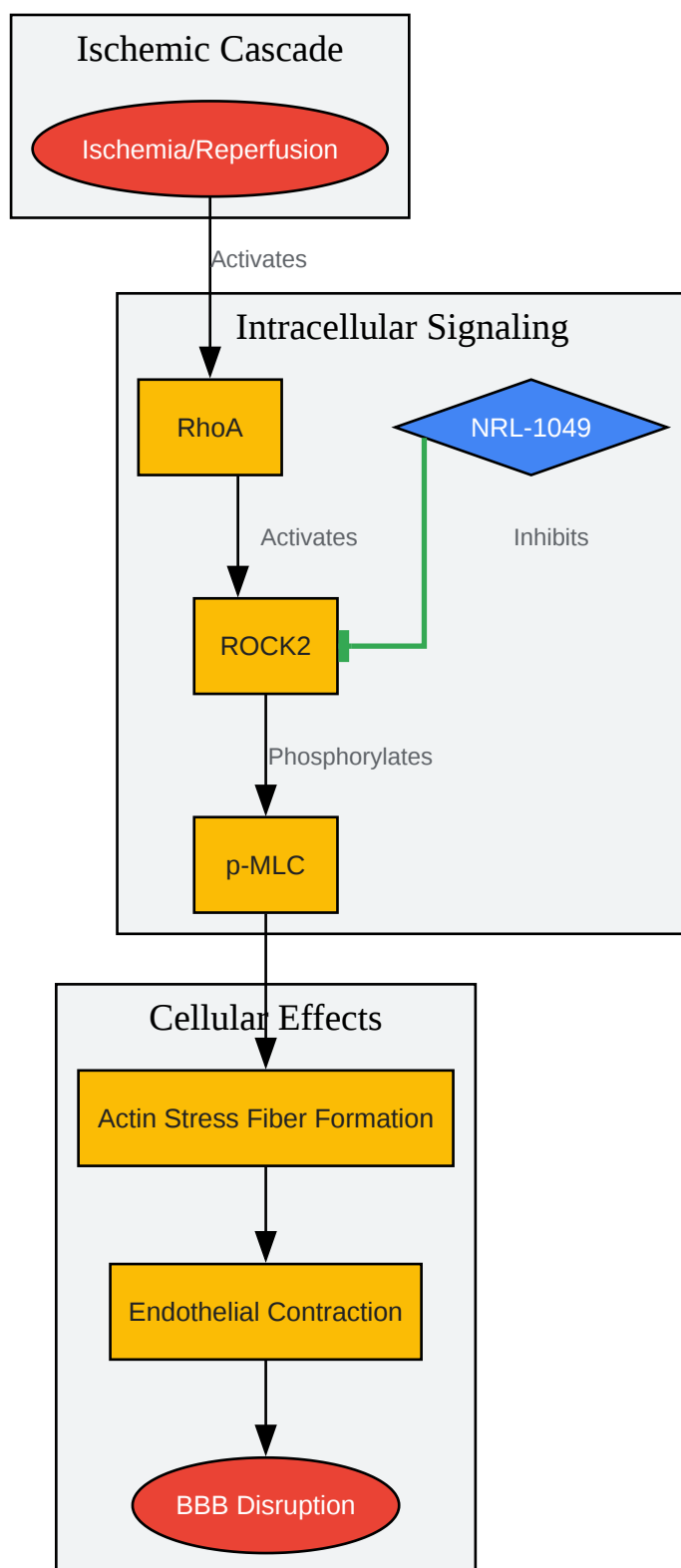
ROCK2 over ROCK1, positioning them as promising candidates for the treatment of neurological disorders where BBB dysfunction is a key pathological feature.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Mechanism of Action: Selective ROCK2 Inhibition

**NRL-1049** exerts its therapeutic effect by selectively inhibiting the ROCK2 isoform. This selectivity is crucial for its targeted action on the neurovascular unit. The primary metabolite of **NRL-1049**, NRL-2017 (1-hydroxy-**NRL-1049**), is also a potent ROCK2 inhibitor.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Signaling Pathway

Ischemic conditions lead to the activation of the RhoA/ROCK pathway in endothelial cells. Activated ROCK2 phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to stress fiber formation, endothelial cell contraction, and subsequent disruption of the BBB. **NRL-1049** and NRL-2017 directly inhibit the kinase activity of ROCK2, preventing the phosphorylation of MLC and preserving the integrity of the endothelial barrier.



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**Figure 1: NRL-1049 Mechanism of Action in Ischemic Stroke.**

## Quantitative Data

### In Vitro Potency and Selectivity

The inhibitory activity of **NRL-1049** and its metabolite NRL-2017 was assessed in vitro. The data highlights their high selectivity for ROCK2 over ROCK1.

Compound	Target	IC50 (μM)	Selectivity (ROCK1/ROCK 2)	Reference
NRL-1049	ROCK2	0.59	44-fold	[5]
NRL-1049	ROCK1	26	[5]	
NRL-2017	ROCK2	-	17-fold	[2][3][4]
NRL-2017	ROCK1	-	[2][3][4]	

Table 1: In Vitro Potency and Selectivity of **NRL-1049** and NRL-2017.

### Preclinical Efficacy in Ischemic Stroke and Brain Injury Models

**NRL-1049** has demonstrated significant efficacy in rodent models of acute brain injury.

Animal Model	Key Findings	Dosage	Reference
Mouse Cortical Cryoinjury	Significantly attenuated the increase in water content.	-	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Mouse Cortical Cryoinjury	Prevented seizures (0% in NRL-1049 arm vs. 60% in vehicle arm).	-	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Spontaneously Hypertensive Rat (tMCAO)	Attenuated Evans Blue extravasation.	10 mg/kg ip	<a href="#">[1]</a>
Spontaneously Hypertensive Rat (tMCAO)	Reduced hemorrhagic transformation.	10 mg/kg ip	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Mouse Model of Cavernous Angiomas	Reduced lesion volume and hemorrhagic transformation.	-	<a href="#">[5]</a>

Table 2: Summary of Preclinical Efficacy Data for **NRL-1049**.

## Phase 1 Human Pharmacokinetics (Single Ascending Dose, Fasted State)

A first-in-human, single-ascending dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of **NRL-1049**.[\[6\]](#)

Dose (mg)	N	Median tmax (h)	Mean Cmax (ng/mL)	Mean AUC0-t (ng·h/mL)	Mean AUC0-∞ (ng·h/mL)
25	6	0.50	3.66	6.84	7.50
75	6	0.75	18.2	37.0	38.6
150	6	0.75	34.9	73.0	74.5
250	6	0.50	58.0	172	178

Table 3: Pharmacokinetic Parameters of **NRL-1049** in Healthy Volunteers (Fasted State). Data from a Phase 1 clinical trial.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Dose (mg)	N	Median tmax (h)	Mean Cmax (ng/mL)	Mean AUC0-t (ng·h/mL)	Mean AUC0-∞ (ng·h/mL)
25	6	1.63	54.2	316	358
75	6	0.88	309	1190	1260
150	6	1.50	768	2130	2240
250	6	1.50	1520	4430	4730

Table 4: Pharmacokinetic Parameters of **NRL-2017** (Metabolite) in Healthy Volunteers (Fasted State). Data from a Phase 1 clinical trial.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

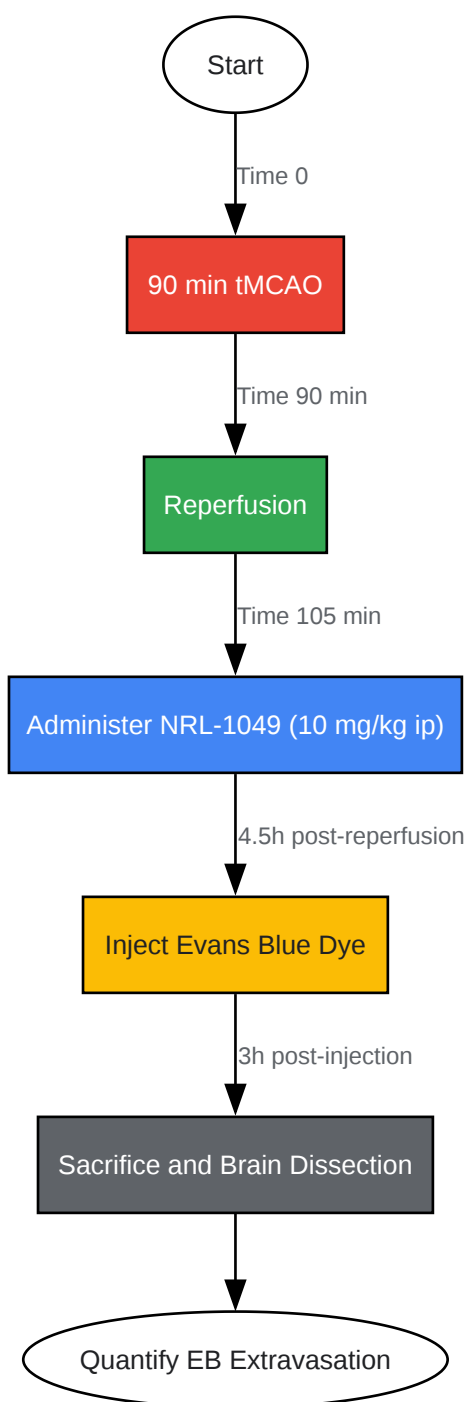
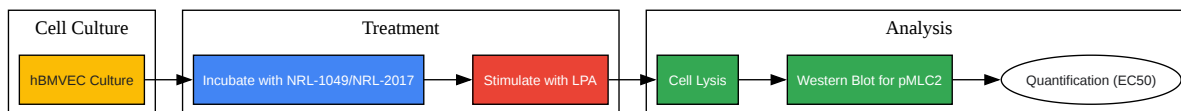
## Safety and Tolerability in Humans

In the Phase 1 study, **NRL-1049** was generally well-tolerated. The maximum tolerated dose was determined to be 150 mg.[\[6\]](#)[\[9\]](#) The most common treatment-emergent adverse events (TEAEs) were dose-dependent and included dizziness, headache, and syncope.[\[4\]](#)[\[6\]](#)[\[8\]](#) No serious TEAEs or discontinuations due to TEAEs were reported.[\[4\]](#)[\[6\]](#)

## Experimental Protocols

## In Vitro ROCK Inhibition Assay

- Cell Line: Human Brain Microvascular Endothelial Cells (hBMVEC).
- Induction of ROCK Activity: Lysophosphatidic acid (LPA) was used to induce ROCK activity.
- Biomarker: Phosphorylation of Myosin Light Chain 2 (pMLC2) was measured as a downstream marker of ROCK activation.
- Methodology:
  - hBMVECs were grown to confluence.
  - Cells were incubated with varying concentrations of **NRL-1049** or NRL-2017 (0-1000  $\mu$ M) for one hour.
  - LPA was added to stimulate ROCK activity.
  - Cell lysates were collected and analyzed by Western blot.
- Western Blot Analysis:
  - Primary Antibodies: Rabbit monoclonal antibody for ROCK2 and anti-GAPDH for normalization.[\[1\]](#)
  - Detection: HRP-linked secondary antibodies.[\[1\]](#)
  - Quantification: Band density was analyzed using ImageJ software.[\[1\]](#)
- Endpoint: The 50% effective concentrations (EC50) for the inhibition of pMLC2 were determined.[\[1\]](#) For **NRL-1049**, the EC50 was 26.3  $\mu$ M, and for NRL-2017, it was 0.95  $\mu$ M.[\[1\]](#)



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